

Application of Levofloxacin Q-Acid in Impurity Profiling of Levofloxacin

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Compound of Interest

Compound Name: Levofloxacin q-acid

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Abstract

This document provides a comprehensive guide to the application of **Levofloxacin Q-Acid**, a key impurity, in the impurity profiling of the broad-spectrum antibiotic, Levofloxacin. Detailed experimental protocols for impurity identification and quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Levofloxacin.

Introduction

Levofloxacin is a synthetic fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] The manufacturing process and storage conditions of Levofloxacin can lead to the formation of various impurities, which may impact its efficacy and safety. Regulatory bodies require stringent control and monitoring of these impurities in both the active pharmaceutical ingredient (API) and finished drug products.[4]

Levofloxacin Q-Acid, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a known process-related impurity of Levofloxacin. As such, it serves as a critical reference standard in the analytical methods developed for impurity profiling. This application note details the use of **Levofloxacin Q-Acid** in the identification and quantification of impurities in Levofloxacin, ensuring the quality and stability of the pharmaceutical product.

Experimental Protocols

Materials and Reagents

- Levofloxacin Reference Standard
- **Levofloxacin Q-Acid** Reference Standard
- Levofloxacin Sample (API or formulation)
- HPLC grade acetonitrile, methanol, water
- Ammonium acetate, triethylamine, orthophosphoric acid (analytical grade)
- 0.45 µm membrane filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
- Liquid Chromatography-Mass Spectrometry (LC-MS) system
- Analytical balance
- pH meter
- Sonicator

Preparation of Solutions

2.3.1. Standard Stock Solution of **Levofloxacin Q-Acid**: Accurately weigh and dissolve an appropriate amount of **Levofloxacin Q-Acid** reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.

2.3.2. Standard Solution: Further dilute the standard stock solution to a working concentration (e.g., 1 µg/mL) for system suitability and quantification.

2.3.3. Sample Solution: Accurately weigh and dissolve the Levofloxacin sample in the diluent to obtain a known concentration (e.g., 1 mg/mL).

Chromatographic Conditions for Impurity Profiling

The following table summarizes typical HPLC and LC-MS conditions for the analysis of Levofloxacin and its impurities, including **Levofloxacin Q-Acid**.

Parameter	HPLC Method 1	HPLC Method 2	LC-MS Method
Column	Cosmosil C18 (250mm x 4.6mm, 5µm)	ACE C18	Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Isocratic elution with buffer and methanol (68:32 v/v)	Gradient elution with 0.5% (v/v) triethylamine in sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) and methanol	Gradient elution with 0.1% ammonium acetate solution (pH 3.5 with methanoic acid)-acetonitrile
Flow Rate	1.0 mL/min	1.0 mL/min	0.5 mL/min
Detection	UV at 294 nm	UV at 235 nm	MS detector
Column Temp.	Ambient	40°C	40°C
Injection Vol.	20 µL	10 µL	10 µL

Forced Degradation Studies

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies are performed on the Levofloxacin sample.

- Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
- Base Degradation: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
- Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

- Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Neutralize the acidic and basic solutions before injection.

Data Presentation

Identification of Impurities

The identification of **Levofloxacin Q-Acid** and other impurities is achieved by comparing the retention times of the peaks in the sample chromatogram with those of the reference standards. LC-MS can be used for further confirmation by comparing the mass-to-charge ratio (m/z) of the detected peaks with the known molecular weights of the impurities.

Impurity	Chemical Name	Molecular Formula	Molecular Weight	m/z [M+H] ⁺
Levofloxacin	(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid	C ₁₈ H ₂₀ FN ₃ O ₄	361.37	362
Levofloxacin Q-Acid	(S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid	C ₁₃ H ₉ F ₂ NO ₄	281.21	282
Levofloxacin N-oxide	-	C ₁₈ H ₂₀ FN ₃ O ₅	377.37	378.1
Descarboxyl levofloxacin	-	C ₁₇ H ₂₀ FN ₃ O ₂	317.36	318.2
Desmethyl levofloxacin	-	C ₁₇ H ₁₈ FN ₃ O ₄	347.34	348.2

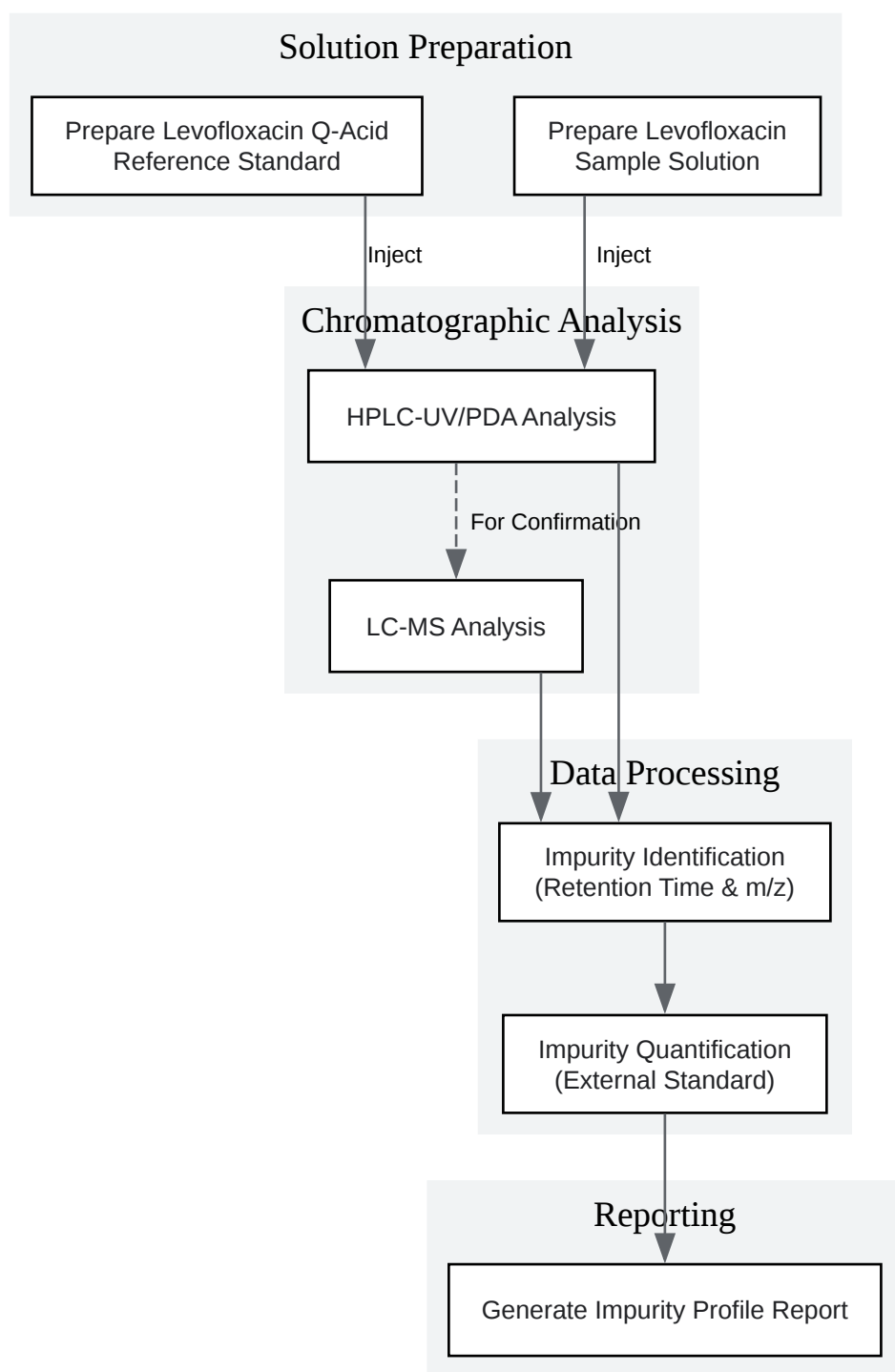
Quantification of Impurities

The concentration of **Levofloxacin Q-Acid** and other impurities in the sample can be calculated using the external standard method with the following formula:

Where:

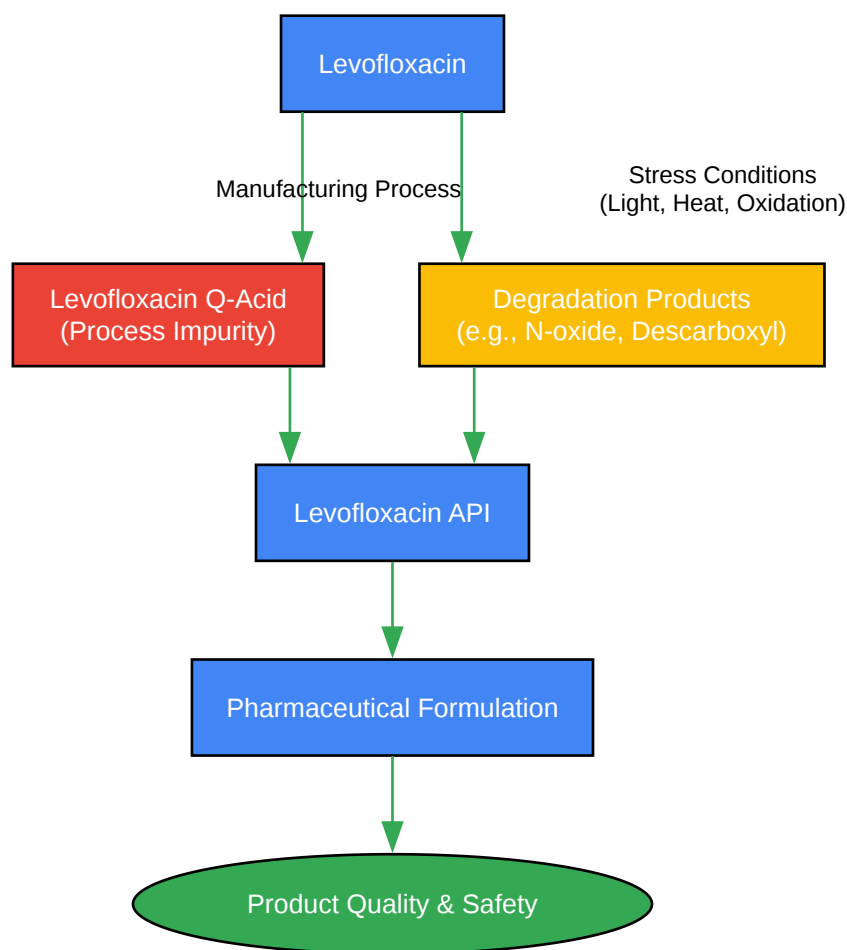
- Area_impurity is the peak area of the impurity in the sample chromatogram.
- Area_standard is the peak area of the corresponding impurity reference standard.
- Conc_standard is the concentration of the impurity reference standard.
- Conc_sample is the concentration of the Levofloxacin sample.

Visualizations



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Caption: Experimental workflow for impurity profiling.



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Caption: Relationship between Levofloxacin and its impurities.

Conclusion

The use of **Levofloxacin Q-Acid** as a reference standard is essential for the accurate and reliable impurity profiling of Levofloxacin. The detailed protocols and analytical methods described in this application note provide a robust framework for the quality control of Levofloxacin in a pharmaceutical setting. Adherence to these methodologies will help ensure the safety and efficacy of Levofloxacin drug products.

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